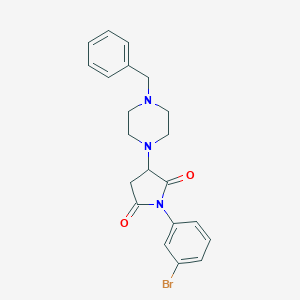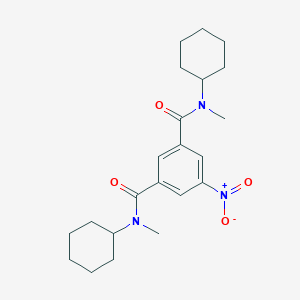
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as BPP and has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Mecanismo De Acción
The mechanism of action of BPP is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. BPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. BPP may also act on other receptors, such as the GABA and glutamate receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and cognitive function. BPP has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, BPP has been shown to have anti-inflammatory and anti-cancer properties, which may make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPP has also been shown to have a wide range of effects on various biological systems, making it a versatile tool for studying different physiological processes. However, BPP also has some limitations. It can be difficult to administer in vivo due to its low solubility and poor bioavailability. Additionally, the mechanism of action of BPP is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on BPP. One potential area of study is the development of more efficient synthesis methods for BPP. Another area of research is to further explore the mechanism of action of BPP and its potential therapeutic applications. Additionally, BPP could be studied in combination with other compounds to determine if it has synergistic effects. Finally, BPP could be studied in clinical trials to determine its efficacy and safety as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. BPP has a wide range of effects on various biological systems and has potential therapeutic applications for various diseases. However, further research is needed to fully understand the mechanism of action of BPP and its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 3-bromo-phenylacetic acid with benzylpiperazine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of BPP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. BPP has been used in studies related to drug addiction, anxiety, depression, and other neurological disorders. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSDFMFBFKRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(benzhydrylamino)carbonyl]cyclohexyl}-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B391990.png)



![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)
![2,6-bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392003.png)

![9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B392008.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![4-methyl-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B392010.png)
![5-[4-(dimethylamino)benzylidene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392011.png)

![2-{[4-Chloro-6-(hexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B392015.png)